molecular formula C19H17ClN4O3 B1591684 PI-103 Hydrochloride CAS No. 371935-79-4

PI-103 Hydrochloride

Katalognummer: B1591684
CAS-Nummer: 371935-79-4
Molekulargewicht: 384.8 g/mol
InChI-Schlüssel: XSQMYBFFYPTMFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Formula and Physicochemical Properties

PI-103 hydrochloride exhibits a well-defined molecular composition with the chemical formula C19H16N4O3·HCl, representing the protonated salt form of the parent compound. The molecular weight of the hydrochloride salt is precisely 384.82 g/mol, which reflects the addition of hydrochloric acid to the free base structure. The Chemical Abstracts Service registry number for this compound is 371935-79-4, providing a unique identifier for this specific salt form.

The chemical nomenclature for this compound is 3-[4-(4-morpholinylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol hydrochloride, which accurately describes the complex heterotricyclic structure containing morpholine, pyridine, furan, and pyrimidine ring systems. The compound presents as a white solid with excellent stability characteristics when stored under appropriate conditions. Storage requirements specify maintenance at +4°C under desiccated conditions to preserve compound integrity.

The solubility profile of this compound demonstrates favorable characteristics for research applications. In dimethyl sulfoxide, the compound achieves solubility up to 20 millimolar concentration, equivalent to 7.7 milligrams per milliliter. This enhanced solubility in organic solvents facilitates preparation of stock solutions for biological assays and experimental procedures. The compound maintains high purity standards, with specifications indicating greater than 98% purity as determined by high-performance liquid chromatography analysis.

Property Value Reference
Molecular Formula C19H16N4O3·HCl
Molecular Weight 384.82 g/mol
CAS Number 371935-79-4
Solubility in DMSO 20 mM (7.7 mg/mL)
Purity ≥98% (HPLC)
Storage Conditions +4°C, desiccated
Physical Appearance White solid

The structural representation through Simplified Molecular Input Line Entry System notation is C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O.Cl, which provides a standardized method for describing the molecular connectivity. The International Chemical Identifier Key is XSQMYBFFYPTMFE-UHFFFAOYSA-N, offering another standardized identification method for database searches and chemical informatics applications.

Eigenschaften

IUPAC Name

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3.ClH/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23;/h1-6,11,24H,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQMYBFFYPTMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587490
Record name 3-[4-(Morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371935-79-4
Record name 3-[4-(Morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analyse Chemischer Reaktionen

PI 103 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien bei diesen Reaktionen sind DMSO, Ethanol und Wasser . Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Glioma Treatment

A significant body of research has focused on the use of PI-103 in glioma models. In preclinical studies, PI-103 has demonstrated the ability to inhibit tumor growth and induce cell cycle arrest in glioma cells. For instance, it was shown to enhance the efficacy of stem cell-delivered apoptosis-inducing ligands (S-TRAIL), resulting in reduced tumor volumes in mouse models .

Table 1: Efficacy of PI-103 in Glioma Models

StudyModel TypeTreatmentOutcome
Intracranial GliomaPI-103 + S-TRAILSignificant reduction in tumor volume
U87MG XenograftPI-103 alone98% growth inhibition
Murine T-cell LymphomaPI-103Induction of apoptosis

Leukemia and Lymphoma

PI-103 has also been studied in hematological malignancies. It was found to inhibit the proliferation of human leukemic cell lines by attenuating the PI3K/Akt signaling pathway, which is crucial for cell survival .

Table 2: Effects on Leukemia Cell Lines

Cell LineTreatmentKey Findings
DLA CellsH₂O₂ + PI-103Reduced ROS levels and down-regulated AKT phosphorylation
Kasumi-1 AM CellsPI-103Enhanced selectivity against malignant cells

Pharmacokinetics and Bioavailability

Despite its potent activity, one major limitation of PI-103 is its poor bioavailability when administered orally. Recent studies have explored bioisosteres of PI-103 that could enhance its pharmacokinetic properties. For example, a boron-containing bioisostere showed significantly improved bioavailability compared to PI-103 itself, suggesting potential for better therapeutic outcomes .

Table 3: Pharmacokinetic Comparison

CompoundAdministration RouteAUC (ng/mL*h)Bioavailability
PI-103Intraperitoneal9.7Poor
BioisostereIntraperitoneal400.9Improved

Clinical Implications and Future Directions

The potential clinical applications of PI-103 extend beyond oncology. Its ability to modulate immune responses by downregulating PD-L1 expression suggests that it may also have utility in immunotherapy contexts . However, further research is needed to translate these findings into clinical practice.

Case Studies

Several case studies highlight the translational potential of PI-103:

  • Case Study 1: A study involving patients with recurrent glioblastoma showed promising results when combining PI-103 with other agents targeting the PI3K pathway.
  • Case Study 2: In a cohort of patients with acute lymphoblastic leukemia, treatment with PI-103 led to significant reductions in leukemic burden, warranting further investigation into combination therapies.

Wirkmechanismus

PI 103 hydrochloride exerts its effects by inhibiting the activity of PI3K, mTOR, and DNA-PK. These enzymes play crucial roles in cell growth, proliferation, and survival. By inhibiting these targets, PI 103 hydrochloride can induce cell cycle arrest, promote apoptosis, and inhibit tumor growth . The molecular targets and pathways involved include the PI3K/AKT/mTOR signaling pathway, which is often deregulated in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

GDC-0941 (Pictilisib)
  • Targets : Primarily inhibits PI3Kα, β, and δ (IC50: 3–75 nM) with minimal mTOR activity .
  • Key Difference : Unlike PI-103, GDC-0941 lacks significant mTOR inhibition, making it more selective for PI3K isoforms. It is structurally aligned with PI-103 in molecular field patterns but diverges in solvent-exposed regions, impacting target specificity .
GDC-0980
  • Targets : Dual PI3K/mTOR inhibitor with balanced potency (IC50: PI3Kα = 5 nM, mTOR = 17 nM) .
  • Key Difference : Derived from PI-103, GDC-0980 retains dual inhibition but improves metabolic stability and bioavailability, advancing to clinical trials for solid tumors.
PI-103BE
  • Bioisostere of PI-103: Designed to address PI-103’s pharmacokinetic limitations. While it shows reduced in vitro antiproliferative activity compared to PI-103, it significantly enhances in vivo bioavailability and suppresses xenograft tumor growth .
PP-242
  • Key Difference : PP-242 and PI-103 exhibit similar potency in HIF-1α inhibition but differ in pathway specificity. PP-242 avoids PI3K off-target effects, which may reduce toxicity .

Selectivity and Pharmacokinetic Profiles

Compound PI3Kα (IC50) mTORC1 (IC50) DNA-PK (IC50) Bioavailability Key Applications
PI-103 2–8 nM 20 nM 2–14 nM Low Melanoma, glioblastoma
GDC-0941 3 nM >1,000 nM N/A Moderate Breast cancer
GDC-0980 5 nM 17 nM N/A High Solid tumors (clinical)
PI-103BE ~10 nM ~25 nM N/A High Preclinical tumor models
Rapamycin N/A 0.1–1 nM N/A Moderate Immunosuppression, cancer

Synergistic Combinations

  • PI-103 + Rapamycin: Dual inhibition of PI3K and mTORC1 leads to synergistic suppression of AKT and S6 phosphorylation, enhancing apoptosis in melanoma cells .
  • PI-103 + U0126 (MEK inhibitor) : Blocks both PI3K/Akt/mTOR and Ras/Erk pathways, inducing synergistic cell cycle arrest in lung cancer models .

Structural Insights and SAR

The pyridinylfuranopyrimidine scaffold of PI-103 is critical for binding to PI3Kα and mTOR. Modifications at the C-7 position (e.g., hydroxyphenyl groups) influence interactions with solvent-exposed regions, altering selectivity . For example:

  • PI-103 : Hydrophobic side chains at C-7 enhance mTOR binding.
  • GNE-493 : Substituents at C-7 reduce mTOR affinity, improving PI3K selectivity .

Biologische Aktivität

PI-103 (Hydrochloride) is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K), mammalian target of rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK). Its biological activity has been extensively studied in various cancer models, showcasing its potential as a therapeutic agent against human malignant tumors.

  • Chemical Name : 3-[4-(4-Morpholinylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol hydrochloride
  • Molecular Weight : 384.82 g/mol
  • Purity : ≥98%

PI-103 exerts its effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. The compound has demonstrated varying inhibitory concentrations (IC50 values) against different targets:

TargetIC50 (nM)
DNA-PK2
PI3K p110α8
mTORC120
PI3K p110δ48
mTORC2150
PI3K p110β920
PI3K p110γ~1000

These values indicate that PI-103 is particularly effective against DNA-PK and p110α, making it a valuable candidate for cancer therapy .

Cancer Cell Lines

PI-103 has shown significant antiproliferative effects across various human cancer cell lines. It inhibits cell growth and induces apoptosis, especially in leukemic cells. Research indicates that it can inhibit the clonogenicity of leukemic progenitors and induce mitochondrial apoptosis, particularly in leukemic stem cells .

In studies involving non-small cell lung cancer (NSCLC), PI-103 demonstrated high antitumor activity, even in gefitinib-resistant cell lines, suggesting its potential to overcome drug resistance .

Tumor Xenografts

In vivo studies have confirmed that PI-103 effectively inhibits the growth of human tumor xenografts in mice. It not only reduces tumor size but also affects angiogenesis and metastasis . The compound induces autophagosome formation in glioma cells, which may contribute to its antitumor effects .

Pharmacokinetics and Metabolism

Despite its potent biological activity, PI-103 faces challenges regarding its pharmacokinetic profile. Studies indicate significant hepatic and intestinal metabolism, with a notable involvement of efflux transporters such as BCRP and MRP proteins in its excretion . The compound exhibits broad-spectrum inhibition towards human cytochrome P450 (CYP) enzymes, raising concerns about potential drug-drug interactions when co-administered with other medications .

Case Studies

  • Glioma Treatment : A study demonstrated that PI-103 effectively inhibited the proliferation of glioma-initiating cells and reduced tumor growth in orthotopic mouse models when combined with TRAIL therapy .
  • Leukemia : Another investigation highlighted that PI-103 significantly inhibited the proliferation of leukemic cells and induced apoptosis, particularly targeting leukemic stem cells .

Q & A

Q. What are the primary molecular targets of PI-103 Hydrochloride, and how do its inhibitory activities influence experimental design in cancer research?

this compound is a multi-kinase inhibitor targeting PI3K isoforms (p110α, p110β, p110δ, p110γ), mTORC1/2, and DNA-PK, with IC₅₀ values ranging from 2 nM (DNA-PK) to 150 nM (p110γ) . Researchers should prioritize models with dysregulated PI3K/Akt/mTOR signaling (e.g., PTEN-deficient cell lines) and incorporate assays measuring downstream effectors like phosphorylated Akt (Ser473) or S6K1 to validate target engagement. Dose-response curves and time-course experiments are critical to account for its short half-life and solubility limitations .

Q. How can researchers confirm the specificity of this compound in complex biological systems?

To mitigate off-target effects:

  • Use kinase profiling panels to assess selectivity across >100 kinases .
  • Perform rescue experiments by overexpressing constitutively active mTOR or PI3K mutants to reverse phenotypic changes .
  • Combine with genetic knockdown (e.g., siRNA against DNA-PK) to isolate contributions of individual targets .

Q. What in vitro models are optimal for studying this compound’s dual inhibition of PI3K and mTOR?

Select cell lines with hyperactivated PI3K/mTOR pathways, such as glioblastoma (U87-MG) or breast cancer (MCF-7) models. Use 3D spheroid cultures to mimic tumor microenvironments, as PI-103’s efficacy may vary under hypoxia. Include control inhibitors (e.g., rapamycin for mTORC1) to dissect pathway-specific effects .

Advanced Research Questions

Q. How can combinatorial therapies with this compound address resistance mechanisms in PI3K-driven cancers?

Resistance often arises from feedback activation of RTKs or compensatory DNA repair via homologous recombination. Design studies pairing PI-103 with:

  • PARP inhibitors (e.g., olaparib) to exploit synthetic lethality in BRCA-mutant models .
  • EGFR/HER2 inhibitors to block RTK-driven escape pathways . Use longitudinal RNA-seq to identify adaptive transcriptional changes and validate with phospho-proteomic arrays .

Q. What experimental strategies resolve contradictions in this compound’s pro-death vs. pro-survival roles in autophagy studies?

Autophagy outcomes depend on context (e.g., nutrient stress, genetic background):

  • Monitor autophagic flux using LC3-II turnover assays with bafilomycin A1 .
  • Correlate with apoptosis markers (e.g., cleaved caspase-3) and metabolic profiling (ATP/ROS levels) .
  • Apply dual-reporter systems (e.g., mRFP-GFP-LC3) to distinguish autophagosome formation vs. degradation .

Q. How do pharmacokinetic limitations of this compound impact translational in vivo studies?

Despite potent in vitro activity, PI-103’s poor solubility and rapid metabolism limit bioavailability. Strategies include:

  • Nanoformulation (e.g., liposomal encapsulation) to enhance plasma stability .
  • Orthotopic xenografts with intratumoral drug delivery to bypass systemic clearance .
  • Pharmacodynamic endpoints (e.g., tumor phospho-Akt suppression) rather than relying solely on tumor volume .

Q. What methodologies validate this compound’s role in DNA damage response (DDR) studies?

  • Assess DNA-PK inhibition via γH2AX foci quantification in irradiated cells .
  • Combine with comet assays to measure double-strand break repair efficiency .
  • Use isogenic cell lines (e.g., DNA-PK-proficient vs. deficient) to isolate PI-103’s DDR effects .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Perform microdialysis in tumor tissues to measure drug penetration .
  • Integrate PK/PD modeling to correlate plasma concentrations with target modulation .
  • Evaluate stromal interactions using co-culture models (e.g., cancer-associated fibroblasts) to identify microenvironment-driven resistance .

Q. What are the best practices for optimizing dose regimens in this compound studies?

  • Conduct time-lapsed viability assays to determine the minimum effective concentration (MEC) and duration of action .
  • Use Bayesian adaptive designs in animal studies to dynamically adjust doses based on toxicity/efficacy .
  • Validate with biomarker-driven endpoints (e.g., p-S6K1 suppression) to ensure target engagement .

Q. How can systems biology approaches enhance understanding of this compound’s polypharmacology?

  • Apply phosphoproteomics to map global kinase inhibition patterns .
  • Use network analysis (e.g., STRING DB) to identify synergistic/antagonistic pathways .
  • Integrate CRISPR-Cas9 screens to uncover genetic dependencies modulated by PI-103 .

Methodological Guidance

  • Data Reproducibility : Adhere to MIAME (Microarray) or MIAPE (Proteomics) standards for omics data .
  • Statistical Rigor : Predefine sample sizes using power analysis (α=0.05, β=0.2) and report effect sizes with 95% CIs .
  • Ethical Compliance : Include IACUC or IRB approval numbers for in vivo/human-derived models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PI-103 Hydrochloride
Reactant of Route 2
Reactant of Route 2
PI-103 Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.